

In Vivo Application of Urotensin II (114-124): Application Notes and Protocols

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Compound of Interest

Compound Name: Urotensin II (114-124), human TFA

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Introduction

Urotensin II (U-II) is a potent vasoactive cyclic peptide, with the human form being an 11-amino acid residue peptide corresponding to fragment (114-124). It is the endogenous ligand for the G protein-coupled receptor (GPCR), the Urotensin receptor (UT), previously known as GPR14. The U-II system is implicated in a wide range of physiological and pathophysiological processes, particularly within the cardiovascular and renal systems. In vivo, Urotensin II (114-124) has demonstrated potent, yet often complex and species-dependent, effects on hemodynamics and kidney function. These notes provide an overview of its in vivo applications, quantitative data from key studies, and detailed experimental protocols.

Physiological and Pathophysiological Roles

Urotensin II is recognized as one of the most potent endogenous vasoconstrictors identified to date.[1] However, its in vivo effects are not limited to vasoconstriction and can include vasodilation, depending on the vascular bed, species, and the underlying physiological condition.[2] U-II and its receptor are expressed in various tissues, including the heart, blood vessels, kidneys, and central nervous system. Dysregulation of the U-II system has been associated with several cardiovascular and renal diseases, such as hypertension, heart failure, atherosclerosis, and diabetic nephropathy, making it a significant target for therapeutic investigation.



Data Presentation Cardiovascular Effects of In Vivo Urotensin II (114-124) Administration



Species/Model	Administration Route & Dose	Key Findings	Reference
Human (Healthy Volunteers)	Intra-arterial infusion (brachial artery): 0.1 - 300 pmol/min	Dose-dependent reduction in forearm blood flow (FBF). Maximum reduction of 31 ± 4% at 300 pmol/min.	[3][4]
Rat (Conscious Wistar)	Intravenous (i.v.) injection: 10 nmol	Depressor response: Mean arterial pressure (MAP) decreased from 102 ± 2 mmHg to 89 ± 5 mmHg. Tachycardia: Heart rate (HR) increased from 360 ± 9 beats/min to 402 ± 11 beats/min.	[5]
Rat (Conscious Wistar)	Intracerebroventricular (ICV) injection: 10 nmol	Pressor response: MAP increased from 107 ± 3 mmHg to 121 ± 4 mmHg. Tachycardia.	[5]
Rat (Congestive Heart Failure model)	Intravenous (i.v.) injection: 1.0 - 100.0 nmol/kg	Dose-related decrease in MAP.	[2]
Non-human Primate (Anesthetized)	Intravenous (i.v.) administration	Marked increase in total peripheral resistance, leading to severe cardiac contractile dysfunction.	[6][7]



Renal Effects of In Vivo Urotensin II (114-124)

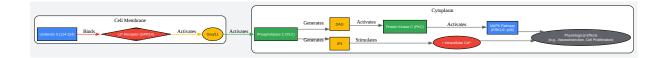
Administration

Species/Model	Administration Route & Dose	Key Findings	Reference
Rat (Anesthetized Sprague-Dawley)	Intravenous (i.v.) infusion: 0.6 pmol/min/100g	30% reduction in Glomerular Filtration Rate (GFR). Significant increase in fractional excretion of sodium.	[8]
Rat (Anesthetized Sprague-Dawley)	Intravenous (i.v.) infusion: 6 pmol/min/100g	Marked reduction in Renal Blood Flow (RBF) and GFR. Anti- diuretic and anti- natriuretic effects.	[8][9]
Rat (Spontaneously Hypertensive Rat - SHR)	Intravenous (i.v.) infusion: 6 pmol/min/100g	Greater reduction in GFR, urine flow, and sodium excretion compared to normotensive controls.	[10]
Rat (Congestive Heart Failure model)	Intravenous (i.v.) injection: 1.0 - 100.0 nmol/kg	Significant increase in GFR (+29%) and RBF (+28%).	[2]

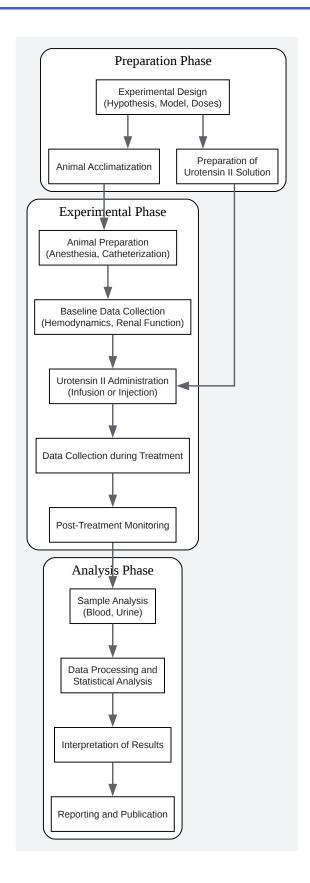
Signaling Pathways

Urotensin II (114-124) exerts its effects by binding to the UT receptor, a Gq/11 protein-coupled receptor. The canonical signaling pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). Downstream of this, U-II has been shown to activate other signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK1/2 and p38).









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